1-Tosylpyrozole 1-Tosylpyrozole
Brand Name: Vulcanchem
CAS No.: 6126-10-9
VCID: VC21340922
InChI: InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol

1-Tosylpyrozole

CAS No.: 6126-10-9

Cat. No.: VC21340922

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.27 g/mol

* For research use only. Not for human or veterinary use.

1-Tosylpyrozole - 6126-10-9

Specification

CAS No. 6126-10-9
Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
IUPAC Name 1-(4-methylphenyl)sulfonylpyrazole
Standard InChI InChI=1S/C10H10N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11-12/h2-8H,1H3
Standard InChI Key XDFZXGSBGXAPLS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2

Introduction

Chemical Structure and Properties

Structural Features

1-Tosylpyrozole features a pyrazole core with a tosyl group attached to one nitrogen atom. The tosyl group consists of a p-methylbenzene ring connected to the pyrazole nitrogen via a sulfonyl (SO2) linkage. This N-sulfonyl bond is a key structural element that influences the compound's chemical behavior and reactivity profile.

The parent pyrazole ring contains two adjacent nitrogen atoms in a five-membered aromatic heterocycle. When the tosyl group is attached to one of these nitrogen atoms, it withdraws electron density from the ring system, altering the electronic distribution and consequently the reactivity of the entire molecule.

Physical Properties

Based on data from related compounds, 1-Tosylpyrozole is likely a crystalline solid at room temperature. While specific physical properties for the unsubstituted 1-Tosylpyrozole are not directly provided in the search results, we can reference properties of similar compounds. For example, 4-bromo-1-tosyl-1H-pyrazole has a melting point of 102-103°C, a predicted boiling point of 440.7±47.0°C, and a predicted density of 1.63±0.1 g/cm³ .

The following table compares the available and predicted properties of related compounds:

CompoundMelting PointBoiling PointDensityCAS Number
4-bromo-1-tosyl-1H-pyrazole102-103°C440.7±47.0°C (Predicted)1.63±0.1 g/cm³ (Predicted)116228-41-2
1-TosylpyrozoleNot specifiedNot specifiedNot specified6126-10-9

Spectroscopic Properties

NMR spectroscopy provides valuable structural information about 1-Tosylpyrozole and its derivatives. While the search results don't include specific NMR data for the unsubstituted 1-Tosylpyrozole, they do provide detailed spectroscopic data for various substituted derivatives.

For instance, in the ¹H NMR spectra of 1-tosyl-1H-pyrazole derivatives, the tosyl methyl group typically appears as a singlet at approximately 2.3-2.4 ppm. The aromatic protons from both the tosyl group and the pyrazole ring show signals in the aromatic region (6.0-8.0 ppm) .

Synthesis Methods

Direct N-Tosylation

The most straightforward approach to synthesizing 1-Tosylpyrozole involves the direct N-tosylation of pyrazole. This method typically employs toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine. The reaction generally proceeds under mild conditions at room temperature, yielding 1-Tosylpyrozole as a solid product.

The reaction can be represented as:
Pyrazole + TsCl + Et₃N → 1-Tosylpyrozole + Et₃N·HCl

Temperature-Controlled Synthesis

Research has demonstrated that temperature control plays a crucial role in the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. By carefully controlling reaction temperature, researchers can direct the synthetic outcome toward specific pyrazole derivatives .

Two-Step, One-Pot Route

For more complex 1-tosyl-1H-pyrazole derivatives, a specialized two-step, one-pot synthetic route has been developed:

  • Reaction of methyl- or phenyllithium with 4,4-dimethyl-3,5-disubstituted-4H-pyrazoles to produce anions of 4,5-dihydro-3,4,4,5,5-pentasubstituted-1H-pyrazoles as intermediates.

  • Subsequent reaction with tosyl fluoride to yield the N-tosylated compounds .

This method has proven particularly effective for synthesizing 4,5-dihydro-3,4,4,5,5-pentasubstituted-N-tosyl-1H-pyrazoles, with yields ranging from low to very good depending on the specific substituents .

Importantly, the choice between tosyl fluoride and tosyl chloride significantly affects the product distribution, with tosyl fluoride generally providing better yields of the desired N-tosylated compounds .

Comparative Analysis of Synthesis Methods

The following table summarizes the key synthesis methods for 1-Tosylpyrozole and its derivatives:

MethodStarting MaterialsReagentsConditionsYieldsReference
Direct N-TosylationPyrazoleTsCl, Et₃NRoom temperatureNot specified
Temperature-ControlledSubstituted alkynesVarious catalystsTemperature controlledUp to 95%
Two-Step, One-Pot4H-pyrazolesRLi, tosyl fluorideUnder argonLow to very good

Chemical Reactions and Reactivity

Substitution Reactions

The tosyl group in 1-Tosylpyrozole can undergo substitution reactions with various nucleophiles. This reactivity allows for the replacement of the tosyl group with other functional groups, enabling the synthesis of differently N-substituted pyrazoles.

Oxidation and Reduction

1-Tosylpyrozole can participate in oxidation and reduction reactions that alter the oxidation state of the pyrazole ring. These transformations provide access to various pyrazole derivatives with modified electronic properties.

Cycloaddition Reactions

The pyrazole ring in 1-Tosylpyrozole can engage in cycloaddition reactions with alkenes or alkynes, forming fused ring systems. These reactions are valuable for constructing more complex heterocyclic scaffolds.

Palladium-Catalyzed Coupling

Various derivatives of 1-tosyl-1H-pyrazole have been synthesized using palladium-catalyzed reactions. For example, the preparation of starting materials described in search result includes the use of Pd(PPh₃)₂, CuI, and Et₃N in anhydrous THF to facilitate coupling reactions with terminal alkynes .

Structural Diversity of 1-Tosyl-1H-Pyrazole Derivatives

Known Derivatives and Their Properties

A wide range of 1-tosyl-1H-pyrazole derivatives have been synthesized and characterized. The following table presents selected examples from the search results, including their spectroscopic data:

CompoundAppearanceYieldSelected NMR DataReference
5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole (2e)White solidA: 95%, B: 91%¹H NMR: δ 7.71 (s, 1H), 7.61 (d, J = 8.2 Hz, 3H), 6.60 (s, 1H), 2.39 (s, 3H), 2.35 (s, 3H)
5-phenyl-3-(thiophen-2-yl)-1-tosyl-1H-pyrazole (2m)White solidA: 95%, B: 86%¹H NMR: δ 7.61–7.58 (m, 2H), 7.52–7.46 (m, 7H), 7.04 (s, 1H), 2.31 (s, 3H)
3-(tert-butyl)-5-phenyl-1-tosyl-1H-pyrazole (2n)White solidA: 90%, B: 85%¹H NMR: δ 7.55 (d, J = 8.3 Hz, 2H), 6.19 (s, 1H), 2.38 (s, 3H), 1.26 (s, 9H)
1,3-bis(5-phenyl-1-tosyl-1H-pyrazol-3-yl)benzene (2o)White solidA: 93%, B: 84%¹H NMR: δ 8.24 (s, 1H), 7.89 (d, J = 7.6 Hz, 2H), 6.69 (s, 2H), 2.37 (s, 6H)

These derivatives demonstrate the structural diversity achievable through various substitution patterns on the pyrazole ring, highlighting the versatility of 1-tosyl-1H-pyrazoles as synthetic building blocks.

Structure-Activity Relationships

Applications in Research and Industry

Synthetic Utility

1-Tosylpyrozole serves as a valuable building block in organic synthesis due to its unique reactivity profile. The presence of the tosyl group allows for controlled reactivity and selective functionalization, facilitating the construction of more complex molecular architectures.

The temperature-controlled approach for divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles demonstrates the strategic utility of these compounds in synthetic pathways to obtain diverse products .

Biological and Medicinal Applications

Research indicates potential therapeutic applications for 1-tosylpyrazole derivatives. Studies have suggested anti-inflammatory and anticancer activities for certain derivatives, making them candidates for pharmaceutical development.

Additionally, some 1-tosylpyrazole derivatives have shown enzyme inhibitory properties, suggesting their potential utility in the development of targeted therapeutic agents.

Enzyme Inhibition Mechanisms

The mechanism of enzyme inhibition by 1-tosylpyrazole derivatives likely involves their interaction with specific molecular targets. The compounds may bind to enzyme active sites, blocking catalytic activity. The tosyl group can enhance binding affinity and specificity for these targets due to its hydrophobic and electronic properties.

Comparison with Related Compounds

Comparison with Non-Tosylated Pyrazoles

1-Tosylpyrozole differs significantly from non-tosylated pyrazoles in several aspects:

  • Reactivity: The tosyl group withdraws electron density from the pyrazole nitrogen, altering the nucleophilicity of the ring.

  • Stability: N-tosylation generally increases the stability of the pyrazole ring toward certain reaction conditions.

  • Physical Properties: The addition of the tosyl group increases molecular weight and affects properties such as melting point and solubility.

  • Synthetic Utility: The tosyl group can act as a protecting group or a leaving group, enabling selective functionalization of the pyrazole scaffold.

Comparison with Other N-Protected Pyrazoles

Different protecting groups on the pyrazole nitrogen lead to compounds with distinct properties:

  • 1-Methylpyrazole: Contains a methyl group instead of a tosyl group, resulting in less electron-withdrawing effects and different reactivity patterns.

  • 1-Benzylpyrazole: Features a benzyl protecting group, which offers different steric and electronic properties compared to the tosyl group.

  • 1-Boc-pyrazole: Contains a tert-butoxycarbonyl protecting group, which is more labile under acidic conditions compared to the tosyl group.

Comparison with Brominated Derivatives

4-bromo-1-tosyl-1H-pyrazole (CAS: 116228-41-2) represents a brominated derivative of 1-Tosylpyrozole. Its physical properties include a melting point of 102-103°C, a predicted boiling point of 440.7±47.0°C, and a predicted density of 1.63±0.1 g/cm³ . The presence of the bromine atom introduces additional reactivity, particularly for cross-coupling reactions, while potentially affecting the compound's electronic properties and biological activity.

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